Hexyl (2R)-2-(4-chlorophenoxy)propanoate is an organic compound classified as an ester. Its structure includes a hexyl group attached to a propanoate moiety, which is further substituted by a 4-chlorophenoxy group. This compound is identified by the CAS number 664982-02-9 and has the molecular formula with a molecular weight of approximately 284.78 g/mol.
Hexyl (2R)-2-(4-chlorophenoxy)propanoate can be sourced from various chemical suppliers and is often used in research settings due to its unique properties and potential applications in pharmaceuticals and agrochemicals.
This compound falls under the category of esters, which are characterized by the presence of an ester functional group (). Esters are widely recognized for their roles in organic chemistry, particularly in the synthesis of various organic compounds and their applications in different fields such as fragrance, food, and pharmaceuticals.
The synthesis of hexyl (2R)-2-(4-chlorophenoxy)propanoate typically involves the esterification of (2R)-2-(4-chlorophenoxy)propanoic acid with hexanol. This reaction is generally catalyzed by acids like sulfuric acid or p-toluenesulfonic acid, and it is performed under reflux conditions. The resulting mixture is purified through distillation or recrystallization to isolate the desired ester.
In industrial applications, continuous flow reactors may be employed to scale up production, allowing for enhanced control over reaction conditions and improved yields. Automated systems can monitor and adjust parameters throughout the synthesis process, ensuring consistent product quality.
The molecular structure of hexyl (2R)-2-(4-chlorophenoxy)propanoate can be represented by its IUPAC name, which highlights its stereochemistry. The InChI key for this compound is QJHSXVWVTYROHG-GFCCVEGCSA-N, and its SMILES notation is CCCCCCOC(=O)C@@HOC1=CC=C(C=C1)Cl.
Hexyl (2R)-2-(4-chlorophenoxy)propanoate can participate in several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for hexyl (2R)-2-(4-chlorophenoxy)propanoate primarily revolves around its reactivity as an ester. Upon hydrolysis, it releases (2R)-2-(4-chlorophenoxy)propanoic acid and hexanol, which can further participate in biological processes or chemical reactions. The presence of the chlorophenoxy group may influence its interaction with biological targets, potentially affecting its pharmacological properties.
Hexyl (2R)-2-(4-chlorophenoxy)propanoate is a colorless to pale yellow liquid with a characteristic odor. Its solubility varies based on the solvent; it is generally soluble in organic solvents but may have limited solubility in water due to its hydrophobic hexyl chain.
The compound exhibits stability under normal conditions but can react under specific circumstances such as strong acids or bases. Its reactivity profile makes it suitable for various synthetic applications in organic chemistry.
Hexyl (2R)-2-(4-chlorophenoxy)propanoate has several scientific uses:
CAS No.: 92292-84-7
CAS No.: 1259-34-3
CAS No.: 189217-59-2
CAS No.: 19193-50-1
CAS No.: 11042-30-1
CAS No.: 82765-77-3